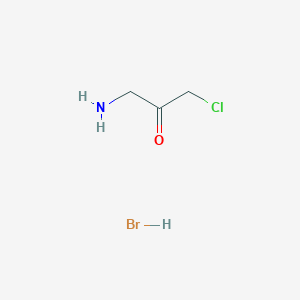![molecular formula C14H11NO2 B1512656 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 1129278-73-4](/img/structure/B1512656.png)
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
Overview
Description
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol. This compound belongs to the class of benzoxazines, which are characterized by their fused benzene and oxazine rings
Mechanism of Action
Target of Action
It is suggested that the compound could bind to electron-rich or electron-deficient sites of a target, depending on its substituents .
Mode of Action
The compound contains different substituents, and electron-withdrawing groups such as -NO2, -Cl, and -OCH3 make it electron-deficient, which could bind to electron-rich target sites. Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the reaction of phenylamine with a suitable oxazine precursor under controlled conditions. One common method is the cyclization of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxazine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: : The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is similar to other benzoxazines, such as 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and 3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one. The presence of the phenyl group at the 4-position contributes to its distinct chemical properties and reactivity.
List of Similar Compounds
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one
3,4-Dihydro-2H-benzo[e][1,3]oxazin-2-one
2-Phenyl-4H-benzo[d][1,3]oxazine-4-one
3,4-Dihydro-2H-benzo[e][1,3]oxazine-2-one
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-phenyl-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDUOPFNWJRTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856016 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129278-73-4 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


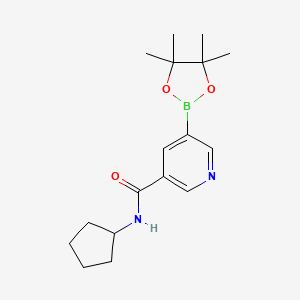

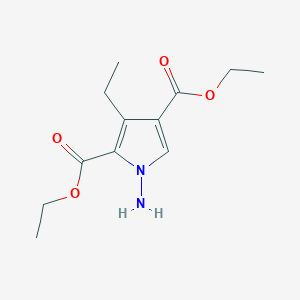
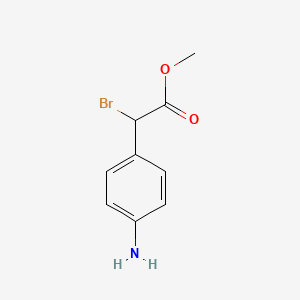
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)
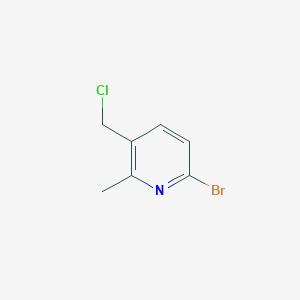

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)

